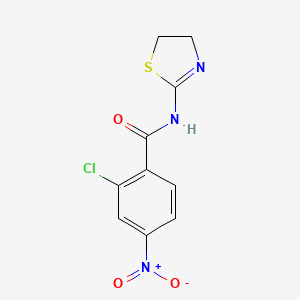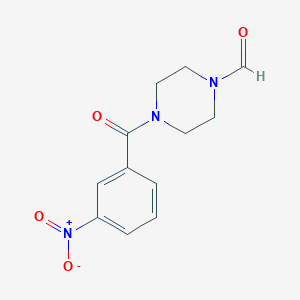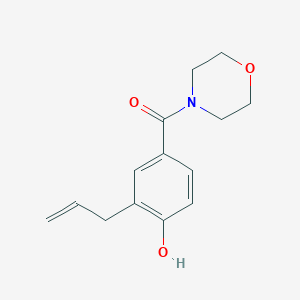
2-allyl-4-(4-morpholinylcarbonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-allyl-4-(4-morpholinylcarbonyl)phenol, also known as AMPC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of phenolic compounds and has been found to exhibit a range of biological activities. The purpose of
Scientific Research Applications
2-allyl-4-(4-morpholinylcarbonyl)phenol has been studied for its potential therapeutic applications in various fields of medicine. One of the most significant areas of research has been in the treatment of cancer. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol exhibits anti-tumor activity in vitro and in vivo. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
In addition to its anti-tumor activity, 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been studied for its potential use in the treatment of inflammatory diseases. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to reduce the severity of symptoms in animal models of inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol is not fully understood. However, studies have suggested that 2-allyl-4-(4-morpholinylcarbonyl)phenol may exert its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-allyl-4-(4-morpholinylcarbonyl)phenol has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the activation of nuclear factor-kappa B, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects
2-allyl-4-(4-morpholinylcarbonyl)phenol has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-allyl-4-(4-morpholinylcarbonyl)phenol can induce apoptosis, or programmed cell death, in cancer cells. 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest. In addition to its effects on cancer cells, 2-allyl-4-(4-morpholinylcarbonyl)phenol has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its relative ease of synthesis. 2-allyl-4-(4-morpholinylcarbonyl)phenol is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using 2-allyl-4-(4-morpholinylcarbonyl)phenol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 2-allyl-4-(4-morpholinylcarbonyl)phenol. One area of research is the development of more efficient synthesis methods for 2-allyl-4-(4-morpholinylcarbonyl)phenol. Another area of research is the identification of the specific enzymes and signaling pathways that are targeted by 2-allyl-4-(4-morpholinylcarbonyl)phenol. This information could help to elucidate the mechanism of action of 2-allyl-4-(4-morpholinylcarbonyl)phenol and could lead to the development of more targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of 2-allyl-4-(4-morpholinylcarbonyl)phenol in humans.
Synthesis Methods
The synthesis of 2-allyl-4-(4-morpholinylcarbonyl)phenol involves the reaction of 2-allylphenol with morpholine and phosgene. This reaction yields 2-allyl-4-(4-morpholinylcarbonyl)phenol as the final product. The synthesis method is relatively simple and can be carried out in the laboratory with ease.
properties
IUPAC Name |
(4-hydroxy-3-prop-2-enylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-3-11-10-12(4-5-13(11)16)14(17)15-6-8-18-9-7-15/h2,4-5,10,16H,1,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDKCHGAOMSGRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Hydroxy-3-(prop-2-en-1-yl)phenyl](morpholin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5739881.png)
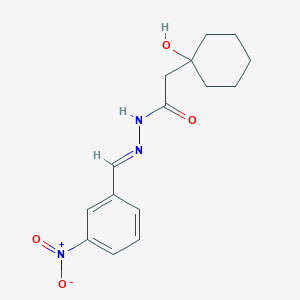
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
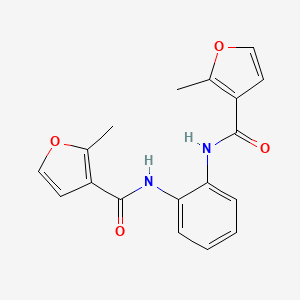
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5739906.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)
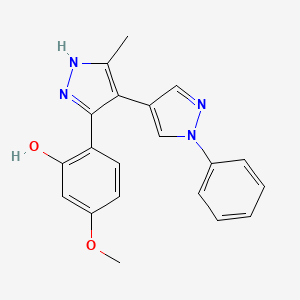
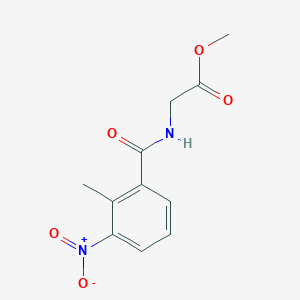
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5739944.png)
![N'-[4-(dipropylamino)benzylidene]-2-furohydrazide](/img/structure/B5739945.png)
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenoxyphenyl)acetamide](/img/structure/B5739949.png)
